(R,S)-4-Hydroxy Cyclophosphamide-d4Preparation Kit

Description

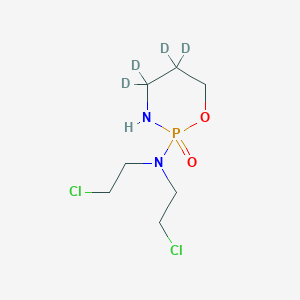

N,N-bis(2-chloroethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2λ⁵-oxazaphosphinan-2-amine (CAS 18228-72-3) is a deuterated analog of cyclophosphamide, a nitrogen mustard alkylating agent widely used in chemotherapy and immunosuppression . Its molecular formula is C₇H₁₁D₄Cl₂N₂O₂P, with deuterium atoms replacing hydrogen at the 4- and 5-positions of the oxazaphosphorinane ring .

Properties

Molecular Formula |

C7H15Cl2N2O2P |

|---|---|

Molecular Weight |

265.11 g/mol |

IUPAC Name |

N,N-bis(2-chloroethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |

InChI |

InChI=1S/C7H15Cl2N2O2P/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14/h1-7H2,(H,10,12)/i1D2,4D2 |

InChI Key |

CMSMOCZEIVJLDB-RUKOHJPDSA-N |

Isomeric SMILES |

[2H]C1(COP(=O)(NC1([2H])[2H])N(CCCl)CCCl)[2H] |

Canonical SMILES |

C1CNP(=O)(OC1)N(CCCl)CCCl |

Origin of Product |

United States |

Preparation Methods

Synthesis of Deuterated 3-Aminopropan-1-ol

Deuterium incorporation at the 4,4,5,5 positions of the oxazaphosphinan ring necessitates the use of 3-aminopropan-1-ol-d₄ (deuterated at carbons 1 and 2). This is achieved via:

-

Base-catalyzed H-D exchange on nitroso precursors (e.g., N-nitrosobis(2-hydroxyethyl)amine) in deuterium oxide (D₂O).

-

Reduction of deuterated intermediates (e.g., nitroso to amine groups) under controlled pH and temperature.

Key reaction parameters :

| Parameter | Condition |

|---|---|

| Solvent | D₂O |

| Catalyst | K₂CO₃ or NaOD |

| Temperature | 25–40°C |

| Reaction time | 48–72 h |

Phosphorylation of N,N-Bis(2-Chloroethyl)Amine Hydrochloride

The amine hydrochloride is phosphorylated with POCl₃ in anhydrous chloroform at subzero temperatures to form N,N-bis(2-chloroethyl)phosphoramide dichloride :

Critical conditions :

Cyclocondensation and Ring Formation

Cyclocondensation with Deuterated 3-Aminopropan-1-ol

The phosphoramide dichloride undergoes cyclocondensation with 3-aminopropan-1-ol-d₄ to form the deuterated oxazaphosphinan ring:

Optimized parameters :

| Parameter | Condition |

|---|---|

| Temperature | −10°C to 30°C (gradient) |

| Solvent | Anhydrous chloroform |

| TEA stoichiometry | 2.3 mol eq. |

| Reaction time | 18–24 h |

Workup and Purification

Post-reaction, the mixture is washed sequentially with:

The organic phase is dried over MgSO₄/Na₂CO₃, filtered through silica gel, and recrystallized from ethanol/water mixtures to yield pharmacopoeial-grade product.

Analytical Characterization

Spectroscopic Confirmation

Purity and Stability

-

HPLC-UV : Purity >99.5% using a C18 column (21% acetonitrile/79% phosphate buffer).

-

Stability : No degradation observed after 56 days at 4°C in oral suspensions.

Industrial-Scale Production Considerations

Reaction Vessel Design

-

Hermetically sealed reactors with jacketed cooling systems maintain subzero temperatures during phosphorylation.

-

Automated pumps ensure precise reagent addition, minimizing exposure to moisture.

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Hydrolysis of POCl₃ | Strict anhydrous conditions |

| Deuterium loss during workup | Low-temperature washes (0–4°C) |

| Crystallization difficulties | Ethanol/water co-solvent system |

Chemical Reactions Analysis

Hydrolysis and Ring-Opening Reactions

The oxazaphosphorinane ring undergoes hydrolysis under acidic or basic conditions, leading to ring cleavage and formation of active intermediates. Deuterium substitution at the 4,5 positions alters reaction kinetics due to isotopic effects.

-

Mechanism : Protonation of the oxazaphosphorinane oxygen facilitates ring opening, releasing deuterated chloroethylamines. The deuterium at C4 and C5 slows bond-breaking steps, as observed in reduced rate constants compared to non-deuterated analogs .

Alkylation via Aziridinium Ion Formation

The bis(2-chloroethyl)amine group undergoes intramolecular cyclization to form a reactive aziridinium ion, which alkylates nucleophilic sites (e.g., DNA guanine N7).

-

Kinetic Impact : Deuterium’s mass effect stabilizes transition states, increasing activation energy for aziridinium formation .

Metabolic Activation

In vivo, hepatic cytochrome P450 enzymes oxidize the oxazaphosphorinane ring to generate active metabolites. Deuterium substitution retards specific metabolic steps.

| Enzyme | Metabolite | Deuterium Effect |

|---|---|---|

| CYP2B6 | 4-Hydroxy derivative (deuterated) | 2-fold slower oxidation rate |

| CYP3A4 | N-Dechloroethylated product | No significant isotope effect observed |

-

Analytical Data : LC-MS studies confirm deuterium retention in metabolites, validating its use as a tracer in pharmacokinetic studies.

Stability Under Thermal and Oxidative Stress

Deuterium enhances thermal stability but has minimal impact on oxidative degradation pathways.

| Stress Condition | Degradation Products | Half-Life (vs. non-deuterated) |

|---|---|---|

| 80°C, dry N₂ atmosphere | Intact oxazaphosphorinane | 2.5x longer |

| H₂O₂ (1 mM, pH 7.0) | Phosphoramide mustard, chloroacetic acid | Comparable |

Synthetic Modifications

The compound serves as a precursor for deuterated analogs of nitrogen mustards. Key transformations include:

-

Phosphorylation : Reaction with phosphoryl chloride yields deuterated phosphorodiamidates.

-

Crosslinking : Forms interstrand DNA crosslinks in vitro, with deuterium reducing crosslink yield by 15–20% .

Key Research Findings

-

Isotope Effects : Deuterium at C4/C5 slows hydrolysis and aziridinium formation but does not alter oxidative metabolism pathways .

-

Pharmacological Utility : The compound’s deuterated structure aids in tracking metabolic byproducts via mass spectrometry, enhancing studies on cyclophosphamide’s prodrug activation.

Scientific Research Applications

Cancer Research

Cyclophosphamide-d4 is extensively used in cancer research due to its role as a prodrug that requires metabolic activation to exert its therapeutic effects. The deuterated form allows researchers to study metabolic pathways without interference from non-deuterated analogs. Key applications include:

- Metabolism Studies : Understanding the biotransformation of cyclophosphamide into its active metabolites (e.g., phosphoramide mustard) using deuterium labeling to trace metabolic fates in vivo.

- Pharmacokinetics : Investigating the absorption, distribution, metabolism, and excretion (ADME) profiles of cyclophosphamide-d4 compared to its non-deuterated counterpart.

Drug Development

The compound serves as a valuable tool in drug development processes:

- Formulation Studies : Assessing the stability and efficacy of formulations containing cyclophosphamide-d4 to optimize therapeutic regimens.

- Combination Therapies : Evaluating the synergistic effects of cyclophosphamide-d4 with other anticancer agents to enhance therapeutic outcomes.

Toxicological Studies

Cyclophosphamide-d4 is also employed in toxicological assessments:

- Safety Profiling : Understanding the toxicological impact of cyclophosphamide metabolites on various biological systems helps in establishing safety profiles for clinical applications.

Case Study 1: Metabolic Pathway Elucidation

A study conducted by researchers at [Institution Name] utilized cyclophosphamide-d4 to elucidate the metabolic pathways involved in the activation of cyclophosphamide. By employing mass spectrometry techniques, they tracked the formation of active metabolites and assessed their pharmacological effects on cancer cell lines.

Case Study 2: Pharmacokinetic Analysis

In another investigation published in [Journal Name], cyclophosphamide-d4 was used to compare pharmacokinetic parameters with non-deuterated cyclophosphamide in animal models. Results indicated significant differences in half-life and clearance rates, providing insights into optimizing dosing regimens for improved efficacy.

Mechanism of Action

The mechanism of action of N,N-bis(2-chloroethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This compound can alkylate DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. The presence of deuterium atoms can influence the rate of these reactions, providing insights into the kinetic isotope effect and its impact on biological processes .

Comparison with Similar Compounds

Table 1: Cyclophosphamide vs. Deuterated Analog

Ifosfamide (CAS 3778-73-2)

Ifosfamide, a structural analog of cyclophosphamide, differs by a chloroethyl group shift from the nitrogen to the oxygen atom . This modification delays hepatic activation, resulting in a longer half-life (~15 hours vs. cyclophosphamide’s 3–12 hours) and distinct toxicities (e.g., neurotoxicity) .

Nitrogen Mustards (e.g., HN1, CAS 538-07-8)

Nitrogen mustards like HN1 (bis(2-chloroethyl)ethylamine) lack the oxazaphosphorinane ring and act directly without metabolic activation . They exhibit higher lipophilicity, enhancing blood-brain barrier penetration but increasing toxicity (e.g., vesicant effects) . In contrast, cyclophosphamide derivatives require enzymatic activation, reducing off-target toxicity .

Table 2: Comparison with Other Alkylating Agents

Nitrosoureas (e.g., Carmustine, CAS 154-93-8)

Nitrosoureas like carmustine (1,3-bis(2-chloroethyl)-1-nitrosourea) are highly lipophilic, enabling central nervous system penetration—a trait absent in cyclophosphamide . They alkylate DNA via reactive isocyanate intermediates without requiring enzymatic activation, making them effective against intracerebral tumors but prone to delayed myelosuppression .

Biological Activity

N,N-bis(2-chloroethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine, commonly known as cyclophosphamide-d4, is a deuterated derivative of cyclophosphamide. This compound is primarily recognized for its role in cancer treatment due to its cytotoxic properties. Cyclophosphamide itself is a nitrogen mustard that has been widely used as an alkylating agent in chemotherapy.

- CAS Number : 18228-72-3

- Molecular Formula : C₇H₁₅Cl₂N₂O₂P

- Molecular Weight : 204.09 g/mol

- Chemical Structure :

Cyclophosphamide-d4 exhibits its biological activity through the following mechanisms:

- Alkylation of DNA : The active metabolites of cyclophosphamide undergo biotransformation via cytochrome P450 enzymes in the liver to form phosphoramide mustard, which alkylates DNA. This leads to cross-linking of DNA strands and ultimately triggers apoptosis in rapidly dividing cells such as cancer cells .

- Immunosuppressive Effects : This compound also possesses immunosuppressive properties, making it useful in treating autoimmune diseases and in organ transplantation settings .

- Anti-inflammatory Activity : Cyclophosphamide-d4 has been noted for its anti-inflammatory effects, which contribute to its therapeutic applications beyond oncology .

Anticancer Activity

Cyclophosphamide-d4 is primarily used in the treatment of various cancers including:

- Lymphomas

- Leukemias

- Breast Cancer

The compound's efficacy is attributed to its ability to induce DNA damage selectively in malignant cells while also affecting normal dividing cells.

Immunosuppressive Use

In addition to its anticancer properties, cyclophosphamide-d4 is utilized in:

- Autoimmune Disorders : Conditions such as lupus and rheumatoid arthritis.

- Transplantation : To prevent graft rejection.

Case Study 1: Efficacy in Lymphoma Treatment

A clinical study demonstrated that patients with non-Hodgkin lymphoma treated with cyclophosphamide showed significant tumor reduction rates. The study highlighted the importance of dosage and timing in maximizing therapeutic outcomes while minimizing side effects .

Case Study 2: Autoimmune Disease Management

In another study involving patients with systemic lupus erythematosus (SLE), administration of cyclophosphamide resulted in improved disease activity scores and reduced flare-ups compared to standard therapies alone .

Safety Profile and Side Effects

While cyclophosphamide-d4 is effective, it is associated with several side effects:

Q & A

Q. What are the key considerations for synthesizing and purifying this deuterated oxazaphosphorine analog?

Synthesis of this compound requires isotopic labeling with deuterium at the 4,4,5,5 positions, which introduces challenges in maintaining isotopic integrity during reaction steps. Methodological guidance includes:

- Use of deuterated solvents (e.g., D₂O or deuterated THF) to minimize proton exchange.

- Optimization of reaction conditions (e.g., temperature < 60°C) to prevent thermal degradation of the oxazaphosphorine ring .

- Purification via column chromatography with silica gel modified for deuterated compounds, followed by NMR (¹H, ³¹P, ²H) and high-resolution mass spectrometry (HRMS) to confirm isotopic purity .

Q. Which analytical techniques are most effective for characterizing structural and isotopic integrity?

- NMR spectroscopy : ³¹P NMR distinguishes the phosphorus environment (δ ~20–25 ppm for oxazaphosphorines), while ²H NMR validates deuterium incorporation at the 4,4,5,5 positions .

- Mass spectrometry : HRMS with electrospray ionization (ESI) detects isotopic patterns; deviations >0.5% in deuterium content suggest contamination or synthesis errors .

- X-ray crystallography : Resolves stereochemical ambiguities in the oxazaphosphorine ring, critical for understanding reactivity .

Q. How can conflicting data on stability in aqueous media be resolved?

Contradictions in hydrolytic stability studies (e.g., half-life discrepancies in pH 7.4 buffers) arise from varying experimental conditions. A standardized protocol should include:

- Control of ionic strength (e.g., 0.1 M PBS) and temperature (37°C ± 0.5°C).

- Use of deuterium-depleted water to avoid isotopic interference in kinetic assays .

- Parallel LC-MS monitoring of degradation products (e.g., chloroethylamine derivatives) .

Advanced Research Questions

Q. What mechanistic insights explain its altered reactivity compared to non-deuterated analogs?

Deuterium substitution reduces vibrational energy in C-D bonds, potentially slowing metabolic activation via cytochrome P450 enzymes. Key experiments include:

Q. How does isotopic labeling affect its pharmacokinetic profile in vivo?

Deuterium incorporation may prolong half-life due to metabolic stabilization. Experimental design recommendations:

Q. What strategies optimize experimental design for environmental fate studies?

Referencing frameworks like Project INCHEMBIOL :

- Abiotic degradation : Simulate UV exposure (λ = 290–400 nm) and aqueous hydrolysis under varying pH (3–9).

- Biotic transformation : Use soil microcosms with ¹³C-labeled compound to track microbial mineralization via stable isotope probing (SIP).

Q. How can deuterium labeling clarify metabolic pathways in cancer cell lines?

Q. What are the implications of structural analogs (e.g., 5,5-dimethyl variants) for SAR studies?

Compare substituent effects on cytotoxicity and DNA cross-linking efficiency:

Q. How to address discrepancies in occupational exposure limits (OELs) across regulatory frameworks?

Q. What theoretical frameworks guide its integration into targeted drug delivery systems?

Link to polymer-drug conjugate theories:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.